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Compound of Interest

Compound Name:
4-chloro-1-ethynyl-2-

methoxybenzene

CAS No.: 1587729-01-8

Cat. No.: B6159558

Get Quote

Executive Summary
4-chloro-1-ethynyl-2-methoxybenzene is a functionalized aryl alkyne utilized primarily as a

"click-ready" intermediate in the synthesis of complex heterocyclic pharmacophores. Its

structure features a terminal alkyne at position 1, a methoxy group at position 2, and a chlorine

atom at position 4. This specific substitution pattern (Cl para to the alkyne) imparts unique

electronic properties compared to its more common isomer (Cl para to the methoxy), making it

a specialized precursor for pyrido[1,2-a]pyrazine scaffolds and mGluR5 antagonists.

Chemical Identity & Physical Properties[1][2]
The precise identification of this compound is critical due to the prevalence of its positional

isomer.
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Property Data

Chemical Name 4-chloro-1-ethynyl-2-methoxybenzene

Alternative Names
5-chloro-2-ethynylanisole; 1-ethynyl-2-methoxy-

4-chlorobenzene

CAS Number 1587729-01-8

Molecular Formula C₉H₇ClO

Molecular Weight 166.60 g/mol

SMILES COC1=C(C#C)C=CC(Cl)=C1

InChIKey WBLLTTDQALOJJR-UHFFFAOYSA-N

Physical Form Off-white to pale yellow solid (low melting point)

Solubility
Soluble in DMSO, DCM, THF, Ethyl Acetate;

Insoluble in water

Structural Differentiation[2]
Target Compound (CAS 1587729-01-8): Cl is para to the Ethynyl group.[1] (Numbering: 1-

Ethynyl, 2-Methoxy, 4-Chloro).[1][2][3][4][5]

Common Isomer (CAS 95186-47-3): Cl is para to the Methoxy group. (Numbering: 1-

Methoxy, 2-Ethynyl, 4-Chloro).[6][2][3][4][5][7]

Synthesis & Manufacturing
The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene typically proceeds via a Sonogashira

cross-coupling reaction, starting from the corresponding aryl halide.

Retrosynthetic Analysis
To achieve the 1-ethynyl-2-methoxy-4-chloro substitution pattern, the starting material must be

2-bromo-5-chloroanisole (or the corresponding iodide).

Precursor: 2-bromo-5-chloroanisole (CAS: 62203-38-9)
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Reagent: Trimethylsilylacetylene (TMSA)

Catalyst: Pd(PPh₃)₂Cl₂ / CuI

Deprotection: K₂CO₃ / MeOH

Detailed Protocol: Sonogashira Coupling & Desilylation
Step 1: Coupling (Formation of TMS-intermediate)

Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-chloroanisole (1.0 equiv),

Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

Solvent: Add anhydrous Triethylamine (Et₃N) or a THF/Et₃N mixture (degassed).

Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise under nitrogen atmosphere.

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of

the aryl bromide.

Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate

under reduced pressure.

Step 2: Desilylation (Formation of Product)
Reaction: Dissolve the crude TMS-intermediate in Methanol (MeOH).

Base: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

Conditions: Stir at room temperature for 2 hours.

Extraction: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer

with brine, dry over Na₂SO₄.[8]

Purification: Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Visualization: Synthesis Pathway[12]
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Caption: Two-step synthesis of 4-chloro-1-ethynyl-2-methoxybenzene from 2-bromo-5-

chloroanisole via Sonogashira coupling.

Reactivity Profile
The terminal alkyne moiety at position 1 is the primary reactive center, while the chloro and

methoxy groups modulate the electronic environment of the benzene ring.

Terminal Alkyne Functionalization
Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-

triazoles. This is the primary pathway for generating fragment-based drug libraries.

Sonogashira Coupling: Can undergo a second Sonogashira coupling with aryl halides to

form diaryl alkynes.

Deprotonation: The acetylenic proton (pKa ~25) can be removed by strong bases (n-BuLi,

LiHMDS) to generate a nucleophilic acetylide anion, which can react with electrophiles like

epoxides or aldehydes.

Electrophilic Aromatic Substitution
Regioselectivity: The Methoxy group (OMe) is a strong ortho/para activator. The Chloro

group (Cl) is a weak deactivator (ortho/para directing).

Predicted Site: Electrophilic attack (e.g., nitration, halogenation) is most likely to occur para

to the Methoxy group (Position 5), as this position is activated by OMe and less sterically
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hindered than position 3.

Visualization: Reactivity Logic
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Caption: Primary reactivity pathways: Click chemistry (triazole formation) and Acetylide

generation for nucleophilic substitution.

Applications in Drug Development
Case Study: Pyrido[1,2-a]pyrazine Synthesis
In the context of patent literature (e.g., US 2016/0024088 A1), 4-chloro-1-ethynyl-2-
methoxybenzene is used as a key intermediate for synthesizing inhibitors of

neurodegenerative pathways.

Mechanism: The compound is deprotonated (using n-BuLi/BF₃·OEt₂) and reacted with a

chiral epoxide (e.g., tert-butyl (2S)-oxiran-2-ylmethoxydiphenylsilane).
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Outcome: This opens the epoxide ring, creating a chiral alcohol intermediate that is

subsequently cyclized to form the pyrido-pyrazine core.

Significance: The 4-chloro-2-methoxy phenyl ring serves as a lipophilic "tail" that fits into

hydrophobic pockets of target proteins (e.g., kinases or GPCRs), improving potency and

selectivity.

Safety & Handling
Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2.

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation).[6]

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Terminal alkynes can

be unstable over long periods if exposed to air/light (polymerization risk).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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